molecular formula C16H20O3 B8571191 1-[4-(1,3-Dioxolan-2-yl)phenyl]-4,4-dimethylpent-1-en-3-one CAS No. 92930-03-5

1-[4-(1,3-Dioxolan-2-yl)phenyl]-4,4-dimethylpent-1-en-3-one

Cat. No. B8571191
M. Wt: 260.33 g/mol
InChI Key: UCGMVQMYTNORTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04548945

Procedure details

100 g (0.5612 mol) of 4-(1,3-dioxolan-2-yl)-benzaldehyde and 56.1 g (0.56 mol) of pinacoline are dissolved in a mixture of 280 ml of ethanol and 56 ml of water, and 17 ml of 10% strength sodium hydroxide solution are added at room temperature. The mixture is subsequently stirred for 1 hour, 0.56 g of solid sodium hydroxide are added and the mixture is subsequently stirred for 2 days. Thereafter, the precipitate is filtered off with suction, washed with 200 ml of ethanol/water (1:1) and then with water, dried and recrystallized twice from ethanol. 56.5 g (39% of theory) of 4,4-dimethyl-1-[4-(1,3-dioxolan-2-yl)-phenyl]-1-penten-3-one of melting point 79°-81° C. are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
56.1 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
0.56 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:13]=[CH:12][C:9]([CH:10]=O)=[CH:8][CH:7]=1.[CH3:14][C:15]([C:17]([CH3:20])([CH3:19])[CH3:18])=[O:16]>C(O)C.O.[OH-].[Na+]>[CH3:18][C:17]([CH3:20])([CH3:19])[C:15](=[O:16])[CH:14]=[CH:10][C:9]1[CH:12]=[CH:13][C:6]([CH:2]2[O:3][CH2:4][CH2:5][O:1]2)=[CH:7][CH:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
O1C(OCC1)C1=CC=C(C=O)C=C1
Name
Quantity
56.1 g
Type
reactant
Smiles
CC(=O)C(C)(C)C
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
56 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
solid
Quantity
0.56 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added at room temperature
STIRRING
Type
STIRRING
Details
the mixture is subsequently stirred for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
Thereafter, the precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with 200 ml of ethanol/water (1:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried
CUSTOM
Type
CUSTOM
Details
recrystallized twice from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(C=CC1=CC=C(C=C1)C1OCCO1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 56.5 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.